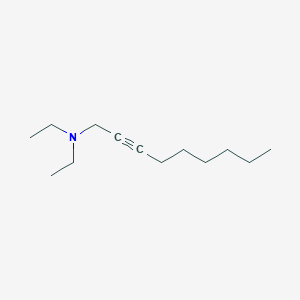
N,N-Diethylnon-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylnon-2-yn-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound features a non-2-yn-1-amine structure with two ethyl groups attached to the nitrogen atom. It is a secondary amine due to the presence of two alkyl groups bonded to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylnon-2-yn-1-amine can be achieved through various methods. One common approach involves the alkylation of non-2-yn-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Non-2-yn-1-amine and ethyl halides.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The non-2-yn-1-amine is dissolved in an appropriate solvent, and the ethyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylnon-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Alkyl halides and acyl chlorides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to alkanes or alkenes.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
N,N-Diethylnon-2-yn-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N,N-Diethylnon-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The alkyne group in the molecule allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylnon-2-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylhex-2-yn-1-amine: Similar structure but with a shorter carbon chain.
N,N-Diethylbut-2-yn-1-amine: Similar structure but with an even shorter carbon chain.
Uniqueness
N,N-Diethylnon-2-yn-1-amine is unique due to its specific carbon chain length and the presence of ethyl groups, which influence its reactivity and interaction with biological targets. The compound’s structure allows for distinct chemical and biological properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it valuable for research and industrial purposes
Properties
CAS No. |
85412-55-1 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N,N-diethylnon-2-yn-1-amine |
InChI |
InChI=1S/C13H25N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-10,13H2,1-3H3 |
InChI Key |
UODFGRXFNTXCLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


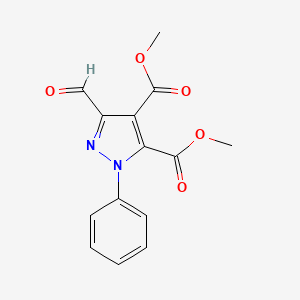
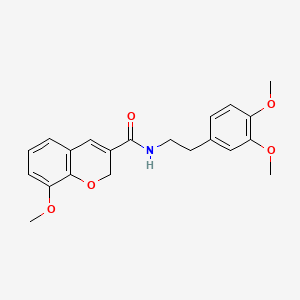
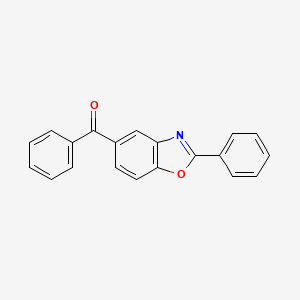
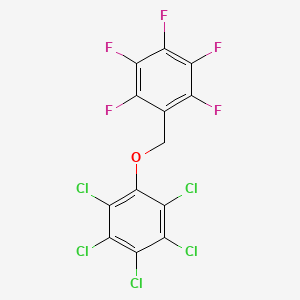
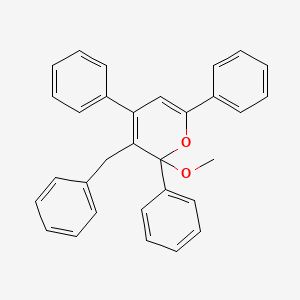
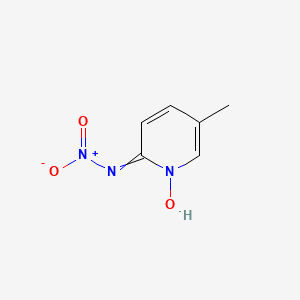
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
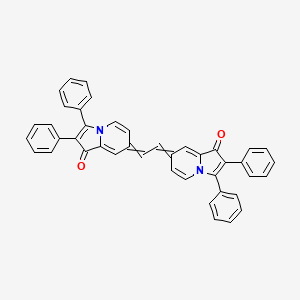
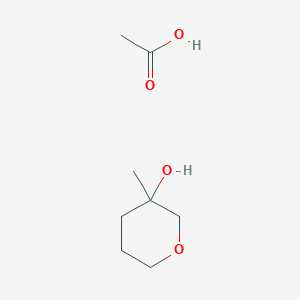
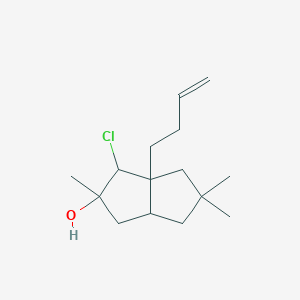
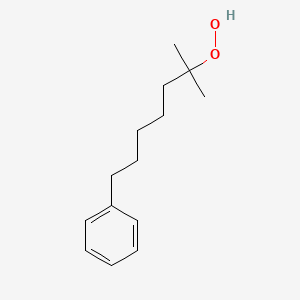
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
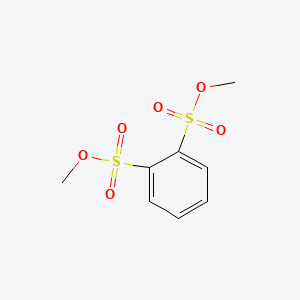
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
